6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid
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Overview
Description
6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid is a complex organic compound that features a piperazine ring, a phenyl group, and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used for chronic angina.
Aripiprazole: An antipsychotic medication with a piperazine moiety.
Uniqueness
6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-[[4-[4-(3-methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C25H29N3O3/c1-18-5-4-6-21(17-18)28-15-13-27(14-16-28)20-11-9-19(10-12-20)26-24(29)22-7-2-3-8-23(22)25(30)31/h2-6,9-12,17,22-23H,7-8,13-16H2,1H3,(H,26,29)(H,30,31) |
InChI Key |
HQXNNJIISHPTSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
Origin of Product |
United States |
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